2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-THR-SER-OH typically involves the coupling of L-threonine and L-serine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In industrial settings, the production of H-THR-SER-OH can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the necessary reagents. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
H-THR-SER-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in threonine and serine can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
H-THR-SER-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: It serves as a model compound for studying peptide interactions and protein folding.
Medicine: Research into peptide-based drugs often involves H-THR-SER-OH as a reference compound.
Industry: It is used in the development of novel materials and as a component in various biochemical assays
Mechanism of Action
The mechanism by which H-THR-SER-OH exerts its effects is primarily through its interactions with other molecules. The hydroxyl groups in threonine and serine can form hydrogen bonds with other molecules, facilitating various biochemical processes. These interactions are crucial in protein folding, enzyme catalysis, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
L-serine: A single amino acid with similar hydroxyl functionality.
L-threonine: Another single amino acid with a similar structure.
Other dipeptides: Compounds like L-alanyl-L-serine and L-threonyl-L-alanine share structural similarities with H-THR-SER-OH
Uniqueness
H-THR-SER-OH is unique due to the combination of threonine and serine, which provides distinct chemical properties and reactivity. The presence of both hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDLGHLJTHMDII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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